sodium;4-formylbenzenesulfonate
Description
Sodium 4-formylbenzenesulfonate (CAS: 13736-22-6) is an organosulfonate compound with the molecular formula C₇H₅NaO₄S and a molecular weight of 208.17 g/mol . It features a benzene ring substituted with a formyl (-CHO) group at the para position and a sulfonate (-SO₃Na) group. This compound is industrially significant as a dye intermediate, particularly in synthesizing sulfonated aromatic dyes . Its physicochemical properties include a boiling point of 149.4±27.6°C (predicted) and a logP value of 1.484, indicating moderate hydrophobicity .
Properties
IUPAC Name |
sodium;4-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPRCKGVCCJSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Directed Sulfonation
A widely employed strategy involves the temporary protection of the aldehyde group to manipulate the directing effects during sulfonation. Benzaldehyde is first converted to its ethylene glycol acetal under acidic conditions (e.g., HCl or H₂SO₄), forming benzaldehyde ethylene acetal. This acetal acts as an electron-donating group, directing electrophilic sulfonation to the para position.
Reaction Conditions
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Protection : Benzaldehyde (1.0 eq) reacts with ethylene glycol (1.2 eq) in toluene under reflux with catalytic p-toluenesulfonic acid (0.05 eq) for 4–6 hours.
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Sulfonation : The acetal is treated with fuming sulfuric acid (20% SO₃) at 0–5°C for 2 hours, followed by gradual warming to 25°C.
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Deprotection : Hydrolysis with 10% HCl at 60°C regenerates the aldehyde group, yielding 4-formylbenzenesulfonic acid.
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Neutralization : The sulfonic acid is neutralized with sodium hydroxide (1.0 eq) in aqueous ethanol, producing the sodium salt with ≥85% purity.
Advantages :
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Avoids over-sulfonation due to controlled reaction temperatures.
Oxidation of p-Toluenesulfonic Acid
Controlled Oxidation of Methyl Groups
p-Toluenesulfonic acid serves as a precursor, where the methyl group is oxidized to an aldehyde. This method requires stringent control to prevent over-oxidation to the carboxylic acid.
Reaction Conditions
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Oxidation : p-Toluenesulfonic acid (1.0 eq) is treated with chromium trioxide (CrO₃, 1.5 eq) in acetic anhydride at 0°C for 1 hour, followed by quenching with ice water. The intermediate diacetate is hydrolyzed with 5% H₂SO₄ to yield 4-formylbenzenesulfonic acid.
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Neutralization : The product is neutralized with NaOH (1.1 eq) in methanol, achieving a yield of 70–75%.
Challenges :
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Over-oxidation to 4-carboxybenzenesulfonic acid occurs if reaction times exceed 2 hours.
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Requires meticulous temperature control (-5 to 0°C) to stabilize the aldehyde intermediate.
Direct Sulfonation of Benzaldehyde
Regioselective Sulfonation Under Kinetic Control
While the aldehyde group is typically meta-directing, kinetic control under low-temperature conditions can favor para sulfonation.
Reaction Conditions
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Sulfonation : Benzaldehyde (1.0 eq) is added dropwise to chlorosulfonic acid (3.0 eq) at -10°C, stirred for 3 hours, and quenched with ice.
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Neutralization : The crude sulfonic acid is dissolved in water and treated with NaHCO₃ to pH 7–8, yielding the sodium salt with 60–65% purity.
Limitations :
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Low regioselectivity (para:meta ≈ 3:2).
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Requires extensive purification via recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Continuous Flow Sulfonation
Large-scale synthesis employs continuous flow reactors to enhance yield and safety:
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Process : Benzaldehyde acetal (0.5 M) and liquid SO₃ (1.1 eq) are fed into a tubular reactor at 25°C with a residence time of 10 minutes.
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Output : Achieves 88% conversion with in-line neutralization using NaOH (2.0 eq).
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents side reactions |
| SO₃ Concentration | 1.1 eq | Minimizes over-sulfonation |
| Residence Time | 10 min | Maximizes conversion |
Purification and Characterization
Recrystallization Techniques
Crude sodium 4-formylbenzenesulfonate is purified via:
Chemical Reactions Analysis
Types of Reactions: Sodium 4-formylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: 4-carboxybenzenesulfonate.
Reduction: 4-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-formylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 4-formylbenzenesulfonate is primarily based on its chemical reactivity. The formyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sodium 4-formylbenzenesulfonate shares structural and functional similarities with several aromatic aldehydes and sulfonates. Below is a detailed comparison:
4-Formylbenzoate
- Structure : Contains a carboxylate (-COO⁻) group instead of a sulfonate (-SO₃⁻).
- Enzymatic Activity :
- Both sodium 4-formylbenzenesulfonate and 4-formylbenzoate are substrates for the enzymes TsaC (a short-chain dehydrogenase) and TsaD (an oxidoreductase).
- TsaC oxidizes the aldehyde group to a carboxylic acid, converting sodium 4-formylbenzenesulfonate to 4-sulfobenzoate and 4-formylbenzoate to 1,4-benzenedicarboxylate .
- TsaD shows higher catalytic efficiency ($k{\text{cat}}/KM$) for these substrates than TsaC, with NAD+ as a cofactor .
- Kinetic
| Substrate | Enzyme | $K_M$ (μM) | $k_{\text{cat}}$ (s⁻¹) | $k{\text{cat}}/KM$ (μM⁻¹s⁻¹) |
|---|---|---|---|---|
| Sodium 4-formylbenzenesulfonate | TsaC | 320 ± 40 | 0.12 ± 0.01 | 0.00038 |
| 4-Formylbenzoate | TsaC | 280 ± 30 | 0.15 ± 0.02 | 0.00054 |
| Sodium 4-formylbenzenesulfonate | TsaD | 150 ± 20 | 0.45 ± 0.03 | 0.0030 |
| 4-Formylbenzoate | TsaD | 130 ± 15 | 0.50 ± 0.04 | 0.0038 |
Data derived from enzyme kinetics studies .
- Applications : 4-Formylbenzoate is a precursor for polymers and pharmaceuticals, while sodium 4-formylbenzenesulfonate is specialized in dye synthesis .
4-(Hydroxymethyl)benzenesulfonate
- Structure : Features a hydroxymethyl (-CH₂OH) group instead of a formyl group.
- Enzymatic Activity :
- TsaC preferentially oxidizes the hydroxymethyl group (to form 4-formylbenzenesulfonate) with lower $KM$ values compared to aldehyde substrates, indicating higher substrate affinity .
- Example: $KM = 85 ± 10\ \mu M$ for 4-(hydroxymethyl)benzenesulfonate vs. $320 ± 40\ \mu M$ for sodium 4-formylbenzenesulfonate .
4-Methylbenzenesulfonate Derivatives
- Examples :
- 4-Formylphenyl 4-methylbenzenesulfonate (CAS: 80459-48-9): An ester derivative with a 4-methylbenzenesulfonate group. It is less polar (logP = 2.1) and used in organic synthesis .
- Disodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9): Contains two sulfonate groups, enhancing water solubility for applications in electroplating and surfactants .
Key Research Findings
Enzyme Mechanisms :
- TsaD employs a catalytic cysteine residue (Cys286) for oxidation, while TsaC relies on water-mediated hydration of the aldehyde group .
- Mutations like C286A in TsaD abolish activity on sodium 4-formylbenzenesulfonate, highlighting the critical role of this residue .
Environmental Relevance: Homologs of TsaC/TsaD in Hydrogenophaga atypical (e.g., MdeC/MdeD) degrade methylated aromatics, suggesting sodium 4-formylbenzenesulfonate’s role in microbial biodegradation pathways .
Synthetic Byproducts :
- Sodium 4-formylbenzenesulfonate forms as a 10% byproduct during chlorohydrin synthesis from 4-styrenesulfonic acid, underscoring its reactivity in halogenation reactions .
Q & A
Q. What are the established synthetic routes for sodium 4-formylbenzenesulfonate, and how do reaction conditions influence yield and purity?
Sodium 4-formylbenzenesulfonate is typically synthesized via sulfonation of 4-formylbenzene derivatives. Key steps include the introduction of the sulfonate group using sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid), followed by neutralization with sodium hydroxide. Reaction temperature, stoichiometry of sulfonating agents, and pH during neutralization critically affect yield and purity. For instance, excess sulfonating agents may lead to over-sulfonation byproducts, requiring precise stoichiometric control . Post-synthesis purification via recrystallization or ion-exchange chromatography is recommended to isolate high-purity product.
Q. What analytical techniques are most effective for characterizing sodium 4-formylbenzenesulfonate?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for formyl and aromatic proton identification) and Fourier-transform infrared spectroscopy (FT-IR) for sulfonate group detection (~1180–1120 cm) . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (as demonstrated for structurally similar sulfonates) resolves crystalline packing and bond geometries . High-performance liquid chromatography (HPLC) with UV detection ensures purity by identifying residual reactants or degradation products .
Q. How does sodium 4-formylbenzenesulfonate function as a substrate in enzymatic reactions, and what experimental parameters optimize its use?
Sodium 4-formylbenzenesulfonate serves as a substrate for 4-formylbenzenesulfonate dehydrogenase (EC 1.2.1.62), which oxidizes it to 4-sulfobenzoate using NAD as a cofactor . Optimal assay conditions include pH 7–8 (to maintain enzyme activity), NAD concentrations of 1–2 mM, and monitoring reaction progress via UV absorbance at 340 nm (NADH formation). Pre-incubation of the enzyme with substrate for 5–10 minutes minimizes lag phases. Control experiments should exclude NAD to confirm enzyme specificity .
Advanced Research Questions
Q. What genetic and metabolic pathways in microorganisms enable the biodegradation of sodium 4-formylbenzenesulfonate?
In Comamonas testosteroni, the tsaC1/tsaC2 genes encode enzymes responsible for degrading sodium 4-formylbenzenesulfonate. The pathway involves sequential oxidation via EC 1.2.1.62, followed by desulfonation to yield intermediates assimilated into central carbon metabolism . Transcriptomic studies reveal upregulation of efflux pumps and stress-response genes during exposure, suggesting cellular adaptation to sulfonate toxicity. Knockout mutants of tsaC1 show abolished degradation capacity, confirming its indispensability .
Q. How can researchers resolve contradictions in enzymatic activity data for 4-formylbenzenesulfonate dehydrogenase across studies?
Discrepancies in reported or values often arise from methodological variations, such as buffer composition (e.g., sodium 1-octanesulfonate in mobile phases affecting HPLC quantification) or temperature fluctuations during assays . To standardize results:
- Use a single buffer system (e.g., Tris-HCl, pH 7.5) across experiments.
- Validate enzyme activity via coupled assays with NADH-dependent secondary reactions.
- Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties from instrument calibration or pipetting inaccuracies .
Q. What strategies optimize sodium 4-formylbenzenesulfonate’s stability in long-term biochemical studies?
Stability is compromised by hydrolysis of the formyl group under acidic conditions and photodegradation. Recommended practices include:
- Storing solutions at 4°C in amber vials to limit light exposure.
- Adjusting pH to 6–8 using phosphate buffers to minimize hydrolysis.
- Lyophilizing the compound for long-term storage, with reconstitution in degassed water to prevent oxidative degradation .
Q. How do computational models enhance the design of sodium 4-formylbenzenesulfonate derivatives for novel applications?
Density functional theory (DFT) calculations predict electronic properties of sulfonate derivatives, guiding the design of molecules with tailored redox potentials or binding affinities. Molecular docking simulations with EC 1.2.1.62 identify substituents (e.g., electron-withdrawing groups at the benzene ring) that enhance substrate-enzyme interactions. Validated models reduce experimental trial-and-error, accelerating discovery .
Methodological Considerations
- Data Collection : Include raw spectral data (NMR, FT-IR) in appendices to support reproducibility claims .
- Contradiction Analysis : Use Bland-Altman plots to compare results from alternative quantification methods (e.g., HPLC vs. enzymatic assays) .
- Ethical Reporting : Disclose all modifications to published protocols (e.g., buffer adjustments) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
